![molecular formula C11H16O4 B13003102 Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O4. It is a bicyclic compound featuring an oxabicyclo[3.3.1]nonane core structure, which is a common motif in many biologically active molecules. This compound is primarily used in scientific research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an appropriate dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride
Solvents: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods
In industrial settings, the production of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
These compounds share the bicyclo[3.3.1]nonane core structure but differ in their functional groups and heteroatoms, which can significantly influence their chemical properties and biological activities. The unique combination of functional groups in ethylendo-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate makes it distinct and valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(13)7-3-8-5-14-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
FLTMRFNSJMDOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2COCC(C1)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


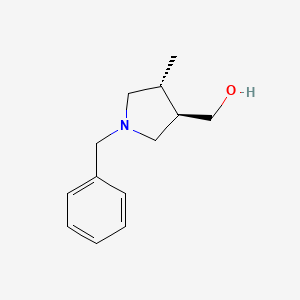

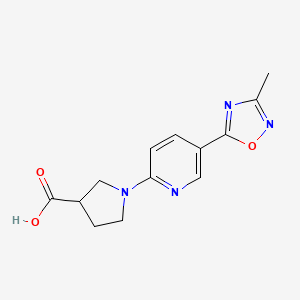
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
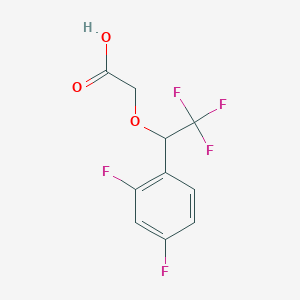
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)

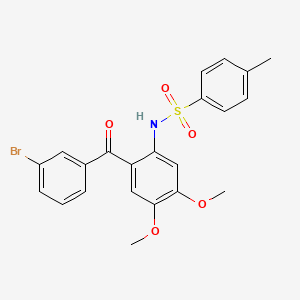
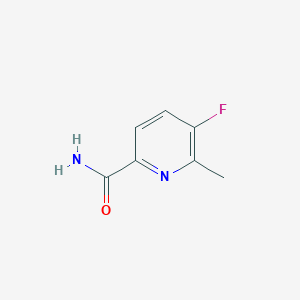
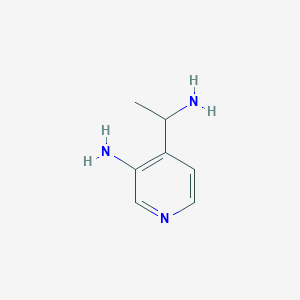
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)

![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
